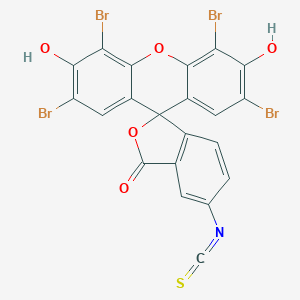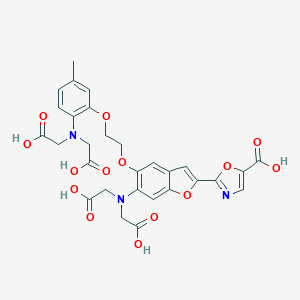
N-Hydroxysuccinimidyl-4-azidobenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azide and azobenzene derivatives can be complex and often requires multiple steps. For instance, ethyl 4-azidobenzoylaminoacetimidate was synthesized from 4-aminobenzoic acid in a four-step process . Similarly, a benzoxazine derivative containing azobenzene was synthesized through a reaction involving 4-aminobenzoic acid, phenol, sodium nitrite, and NaOH . These methods indicate that the synthesis of azide-containing compounds like 4-azidobenzoyloxysuccinimide would likely involve multi-step reactions, starting from simple aromatic amines.
Molecular Structure Analysis
The molecular structure of azide and azobenzene compounds is confirmed using various spectroscopic techniques. Infrared (IR), hydrogen-1 nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) spectroscopy were used to confirm the structures of synthesized azo compounds . These techniques would similarly be applicable to confirm the structure of 4-azidobenzoyloxysuccinimide.
Chemical Reactions Analysis
Azide and azobenzene compounds participate in various chemical reactions. For example, azo compounds can undergo reductive cleavage by bacterial azoreductase enzymes . Ethyl 4-azidobenzoylaminoacetimidate was used for RNA-protein cross-linking within ribosomal subunits, demonstrating the reactivity of azides under photoactivation . These findings suggest that 4-azidobenzoyloxysuccinimide could also be involved in similar chemical reactions, particularly those requiring photoactivation or enzymatic reduction.
Physical and Chemical Properties Analysis
The physical and chemical properties of azide and azobenzene compounds are influenced by their functional groups. The presence of azobenzene chromophores in poly(N-isopropylacrylamide) (PNIPAM) aqueous solutions resulted in temperature and light-responsive behavior, with changes in the lower critical solution temperature (LCST) upon UV irradiation . The azobenzene and carboxylic acid units in a new benzoxazine monomer catalyzed the ring-opening polymerization reaction, indicating that these functional groups can affect the reactivity and thermal properties of the compounds . These insights can be extrapolated to predict that 4-azidobenzoyloxysuccinimide would have unique physical and chemical properties that could be exploited in various applications, such as in smart materials or as a reagent in bioconjugation reactions.
Applications De Recherche Scientifique
Conjugués Anticorps-Médicaments (ADC)
Le N-Hydroxysuccinimidyl-4-azidobenzoate sert de lieur ADC non clivable. Les chercheurs l'utilisent pour synthétiser des conjugués anticorps-médicaments (ADC), qui combinent des anticorps monoclonaux avec des médicaments cytotoxiques. Le groupe azoture introduit par ce composé permet une conjugaison précise aux anticorps, améliorant la délivrance ciblée du médicament aux cellules cancéreuses tout en minimisant la toxicité systémique .
Marquage par photoaffinité
Ce composé agit comme un réactif de réticulation hétérobifunctionnel photoactif. Initialement, il se couple par une liaison ester aux amines primaires (intervalle de pH 6,5-8,5). Sous irradiation UV (250 nm), le nitrène réactif forme une deuxième liaison, permettant une réticulation rapide et non spécifique. Les chercheurs utilisent cette technique pour étudier les interactions protéine-protéine, la liaison récepteur-ligand et les interactions enzyme-substrat .
Modification des protéines
Le NHS-4-azidobenzoate modifie les protéines en introduisant des groupes azotures. Les chercheurs peuvent étiqueter sélectivement des résidus d'acides aminés spécifiques (tels que les lysines) au sein des protéines. Cette modification facilite les réactions bioorthogonales ultérieures, telles que la chimie click sans cuivre, pour la fonctionnalisation des protéines et la conjugaison site-spécifique .
Fonctionnalisation de surface
La fonctionnalisation des surfaces avec des groupes azotures est cruciale pour la bioconjugaison et l'immobilisation. Les chercheurs utilisent le NHS-4-azidobenzoate pour modifier les surfaces de nanoparticules, de micropuces et de biosenseurs. Les surfaces modifiées par azoture permettent une liaison spécifique aux molécules fonctionnalisées par alcyne complémentaires, permettant des essais et des applications de biosensorique sur mesure .
Étiquetage des acides nucléiques
En réagissant avec les amines primaires sur les acides nucléiques, ce composé permet un étiquetage site-spécifique. Les chercheurs peuvent introduire des groupes azotures dans les brins d'ADN ou d'ARN, facilitant les réactions click ultérieures. Les applications comprennent la détection basée sur la fluorescence, les études d'interaction ADN-protéine et le suivi des acides nucléiques dans les cellules vivantes .
Sondes de biologie chimique
Le NHS-4-azidobenzoate sert de sonde chimique pour étudier les processus cellulaires. Les chercheurs l'utilisent pour étiqueter sélectivement les protéines, les peptides et les petites molécules. Le groupe azoture permet une fixation covalente aux biomolécules cibles, aidant dans la recherche en protéomique, en découverte de médicaments et en génomique fonctionnelle .
Mécanisme D'action
Target of Action
N-Hydroxysuccinimidyl-4-azidobenzoate, also known as N3-Ph-NHS ester or 4-Azidobenzoyloxysuccinimide, is an aryl azide-based, amine- and photoreactive crosslinker . It is primarily used to modify proteins, nucleic acids, and other biological targets with azides .
Mode of Action
The compound combines an N-hydroxysuccinimide (NHS) ester with a 4-azidobenzoate moiety . The NHS ester forms stable amide bonds with primary amines, which are found in the side chains of lysine residues in proteins or the amino termini of peptides and proteins . The reaction between the NHS ester and an amine is efficient and occurs under mild conditions .
Biochemical Pathways
It is believed to involve the inhibition of pro-inflammatory cytokine production . In vitro studies have highlighted its capability in synthesizing peptides, nucleic acids, and other organic molecules .
Result of Action
The primary result of the action of this compound is the modification of proteins, nucleic acids, and other biological targets with azides . This enables the synthesis of peptides, nucleic acids, and other organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as pH and light. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . Reducing agents such as thiols may reduce the azide to amine and should be avoided . Initial manipulations and coupling should be performed under reduced light .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVGNJLLQSNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201094 | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53053-08-0 | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53053-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINIMIDYL 4-AZIDOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)








![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)
